molecular formula C9H14Cl2N2O2 B8087835 3-Amino-4-(dimethylamino)benzoic acid (2HCl)

3-Amino-4-(dimethylamino)benzoic acid (2HCl)

Cat. No.: B8087835
M. Wt: 253.12 g/mol
InChI Key: DHFNAAKEQFYRRY-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)benzoic acid (2HCl) is an organic compound belonging to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)benzoic acid (2HCl) typically involves multi-step organic reactions. One common method starts with the nitration of 4-(dimethylamino)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This can include continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)benzoic acid (2HCl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Amino-4-(dimethylamino)benzoic acid (2HCl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)benzoic acid (2HCl) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(dimethylamino)benzoic acid (2HCl) is unique due to its dual amine functionalities, which provide distinct chemical reactivity and potential for diverse applications. This sets it apart from other aminobenzoic acids that may only have a single amine group or different substitution patterns .

Properties

IUPAC Name

3-amino-4-(dimethylamino)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(2)8-4-3-6(9(12)13)5-7(8)10;;/h3-5H,10H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNAAKEQFYRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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